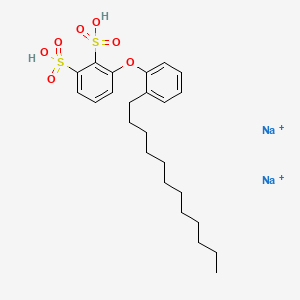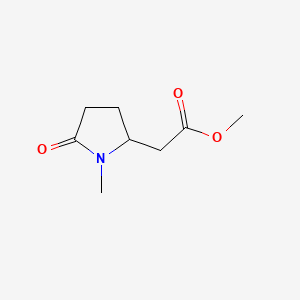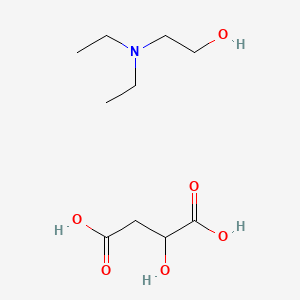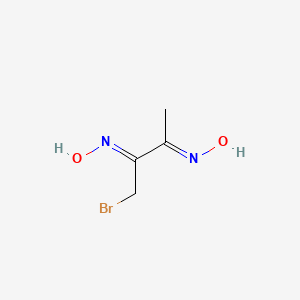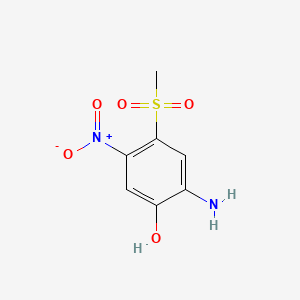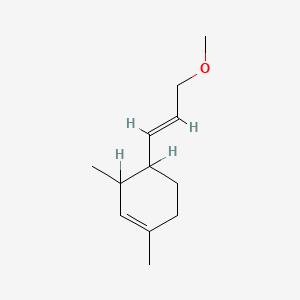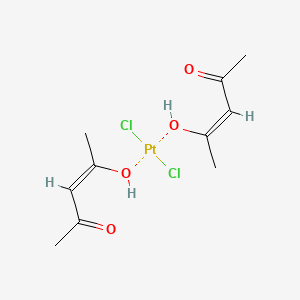
3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- is an organic compound with a complex structure It is a derivative of cyclohexene and contains both aldehyde and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- typically involves the reaction of cyclohexene with specific reagents under controlled conditions. One common method is the hydroformylation of cyclohexene, followed by selective oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts such as rhodium complexes and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroformylation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound with high purity.
化学反応の分析
Types of Reactions
3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
科学的研究の応用
3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
3-Cyclohexene-1-carboxaldehyde: A simpler derivative with similar reactivity.
3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde: Contains additional methyl groups, affecting its chemical properties.
Methyl 1-cyclohexene-1-carboxylate: An ester derivative with different reactivity.
Uniqueness
3-Cyclohexene-1-carboxaldehyde, 1-methyl-5-(1-methyl-2-propenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
27238-61-5 |
|---|---|
分子式 |
C12H18O |
分子量 |
178.27 g/mol |
IUPAC名 |
5-but-3-en-2-yl-1-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-4-10(2)11-6-5-7-12(3,8-11)9-13/h4-6,9-11H,1,7-8H2,2-3H3 |
InChIキー |
YQZCYQJHTVEFFA-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)C1CC(CC=C1)(C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


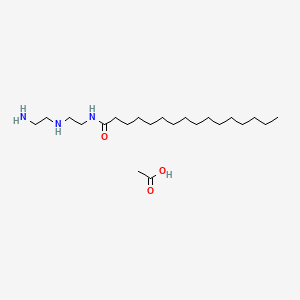
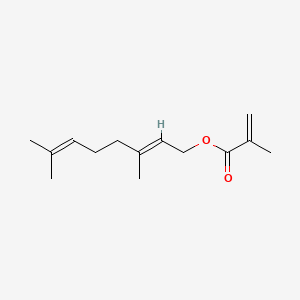
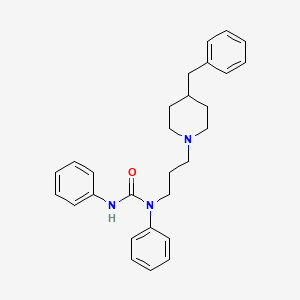
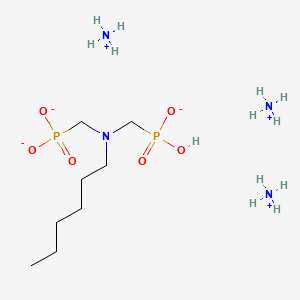

![[(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
